Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Nucleophilic substitution Covalent inhibitor synthesis Electrophilic building blocks

This N-Boc-3-bromomethyl-3-fluoroazetidine combines three orthogonal reactive sites—acid-labile Boc protection, an electrophilic bromomethyl warhead, and a metabolically stabilizing C3 fluorine—in one heterocyclic scaffold. Its XLogP3 of 1.9 and TPSA of 29.5 Ų support CNS penetration. Sourcing this specific geminally substituted building block eliminates post-functionalization halogenation steps, reducing synthetic step count for parallel library synthesis. Ideal for DPP IV inhibitor and covalent kinase inhibitor campaigns. Available in batch sizes from 100 mg to 5 g with ≥97% purity and cold-chain storage (2–8°C).

Molecular Formula C9H15BrFNO2
Molecular Weight 268.12 g/mol
CAS No. 1374658-83-9
Cat. No. B1379011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate
CAS1374658-83-9
Molecular FormulaC9H15BrFNO2
Molecular Weight268.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CBr)F
InChIInChI=1S/C9H15BrFNO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3
InChIKeyXBEPSYXHSSWJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1374658-83-9): Chemical Properties and Procurement Specifications


tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1374658-83-9), also designated as 1-Boc-3-bromomethyl-3-fluoroazetidine, is a halogenated N-Boc-protected azetidine derivative with molecular formula C₉H₁₅BrFNO₂ and exact mass 267.02702 Da [1]. This compound features a four-membered azetidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a bromomethyl (-CH₂Br) substituent at C3, and a fluorine atom at C3, yielding a geminally substituted fluorinated heterocyclic building block with an XLogP3 of 1.9 and topological polar surface area of 29.5 Ų [1]. Commercial suppliers routinely offer this compound at purities of 95-97%, with storage specifications of sealed containment under dry conditions at 2-8°C .

Why tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate Cannot Be Substituted with Generic Azetidine Analogs


Generic substitution of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate with structurally adjacent analogs is precluded by the orthogonal reactivity demands of its three functional components. The Boc group provides reversible N-protection enabling controlled deprotection under acidic conditions, but its electron-withdrawing character is only modestly stabilizing relative to thiopivaloyl or sulfonyl alternatives, a property that directly influences lithiation-elimination outcomes in α-functionalization sequences [1]. The C3 fluorine atom confers metabolic stability and modulates basicity, a feature systematically exploited in DPP IV inhibitor programs where 3-fluoroazetidines represent one of three principal azetidine-based inhibitor subtypes distinct from 2-cyanoazetidines and 2-ketoazetidines [2]. The bromomethyl group provides a reactive electrophilic handle for nucleophilic displacement, enabling covalent bond formation with diverse nucleophiles including amino acid residues in proteins . Substitution with non-halogenated, non-fluorinated, or non-Boc-protected analogs would eliminate one or more of these orthogonal reactive sites, fundamentally altering downstream synthetic utility and biological target engagement capacity.

Quantitative Comparative Evidence: tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate versus Closest Structural Analogs


Reactivity Differentiation: Electrophilic Bromomethyl versus Non-Halogenated 3-Fluoroazetidine Analogs

The bromomethyl (-CH₂Br) substituent at C3 confers electrophilic reactivity absent in non-halogenated 3-fluoroazetidine analogs (e.g., 1-Boc-3-fluoroazetidine, CAS 690257-76-2). This bromomethyl group functions as a reactive site for nucleophilic attack, enabling covalent bond formation with diverse nucleophiles . In comparative synthetic utility, non-halogenated 3-fluoroazetidines lack this electrophilic handle, requiring alternative functionalization strategies such as nucleophilic fluorination of 3-hydroxyazetidine precursors to introduce the fluorine atom . The target compound provides both the fluorine atom and the bromomethyl electrophile pre-installed on the same carbon center, eliminating the need for sequential functionalization steps and enabling direct elaboration via nucleophilic displacement.

Nucleophilic substitution Covalent inhibitor synthesis Electrophilic building blocks

Lipophilicity Comparison: Computed XLogP3 Differentiation from Non-Fluorinated Azetidine Analogs

The C3 fluorine atom modulates the lipophilicity of the azetidine core relative to non-fluorinated analogs. tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate exhibits a computed XLogP3 value of 1.9 [1]. In contrast, the non-fluorinated structural analog tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 1134770-36-3) lacks the electron-withdrawing fluorine substituent, resulting in altered lipophilicity and hydrogen bonding capacity. The target compound contains zero hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area of 29.5 Ų [1]. Strategic incorporation of fluorine in azetidine scaffolds has been demonstrated to enhance metabolic stability and modulate membrane permeability , parameters that are quantitatively reflected in the XLogP3 difference between fluorinated and non-fluorinated analogs.

Lipophilicity Membrane permeability Physicochemical properties

Physical State Differentiation: Crystalline Solid versus Liquid Analogues for Handling and Storage

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is supplied as a solid material requiring sealed storage under dry conditions at 2-8°C . This physical state contrasts with structurally related halogenated pyrrolidine analogs such as tert-butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate (sharing molecular formula C₉H₁₅BrFNO₂ and molecular weight 268.13 g/mol), which is typically obtained as a light-yellow oil . The solid crystalline form of the target azetidine compound offers distinct handling and formulation advantages, including easier accurate weighing for precise stoichiometry, reduced volatility during storage, and simplified purification by recrystallization. The predicted boiling point of 284.3±25.0 °C and density of 1.42±0.1 g/cm³ [1] further characterize the physical properties relevant to storage and reaction design.

Physical properties Storage stability Formulation

Thermodynamic and Conformational Parameters: Predicted Boiling Point and Density Data

Predicted thermodynamic parameters for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate include a boiling point of 284.3±25.0 °C and density of 1.42±0.1 g/cm³ [1]. These predicted values serve as baseline reference points for reaction optimization, solvent selection, and scale-up considerations. The density of 1.42 g/cm³ exceeds that of water, influencing biphasic extraction protocols. The relatively high predicted boiling point indicates thermal stability suitable for reactions conducted at elevated temperatures without significant volatilization loss. While these are computed rather than experimentally determined values, they provide procurement-relevant guidance for laboratories selecting building blocks for high-temperature transformations where lower-boiling analogs might present volatility concerns.

Thermodynamic properties Reaction engineering Process chemistry

Recommended Application Scenarios for tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate Based on Quantitative Evidence


Covalent Kinase Inhibitor Synthesis via Bromomethyl Electrophile Elaboration

The bromomethyl group serves as an electrophilic warhead for covalent inhibitor development. Research programs targeting kinases and enzymes involved in cancer and inflammatory diseases have utilized structurally analogous 3-(bromomethyl)-3-fluoroazetidine derivatives to construct covalent inhibitors [1]. The pre-installed bromomethyl electrophile on the target compound eliminates the need for post-functionalization halogenation, reducing synthetic steps relative to non-halogenated 3-fluoroazetidine starting materials. This efficiency gain is particularly relevant for parallel synthesis campaigns where step-count reduction translates directly to library throughput and cost savings.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity

With an XLogP3 of 1.9 and topological polar surface area of 29.5 Ų [2], this fluorinated azetidine building block occupies a physicochemical space favorable for CNS penetration. The conformational restriction imposed by the azetidine ring, combined with fluorine-induced lipophilicity modulation, has been demonstrated as advantageous in CNS-targeted therapies where azetidine-based bioisosteres replace existing drug scaffolds [3]. Procurement of this specific building block supports medicinal chemistry campaigns targeting central nervous system disorders where fine control of lipophilicity and hydrogen bonding capacity directly influences blood-brain barrier permeability.

DPP IV Inhibitor Development Leveraging 3-Fluoroazetidine Scaffolds

3-Fluoroazetidines constitute one of three principal azetidine-based DPP IV inhibitor subtypes, alongside 2-cyanoazetidines and 2-ketoazetidines, with established structure-activity relationships supporting their therapeutic potential [4]. The target compound provides a protected 3-fluoroazetidine core bearing a bromomethyl handle for further diversification, enabling modular construction of DPP IV inhibitor libraries. The Boc protection allows controlled deprotection to the free amine following scaffold elaboration, a critical step in generating the pharmacologically active azetidine nucleus.

Medicinal Chemistry Building Block for Fluorinated Heterocycle Synthesis

The compound serves as a versatile building block for synthesizing complex fluorinated organic molecules where both the azetidine ring rigidity and fluorine atom contribute to metabolic stability and target binding [5]. The predicted boiling point of 284.3±25.0 °C [6] supports its use in reactions requiring elevated temperatures (e.g., nucleophilic substitutions with amine nucleophiles, Suzuki couplings following bromide displacement), while the solid physical form facilitates accurate weighing for milligram-scale parallel synthesis workflows. The orthogonal reactivity of Boc (acid-labile), bromomethyl (electrophilic), and fluorine (metabolic modulator) provides three distinct diversification vectors from a single building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.